molecular formula C15H22N6O5Se B1665528 2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylselaniumyl]butanoate CAS No. 5134-38-3

2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylselaniumyl]butanoate

Cat. No. B1665528
CAS RN: 5134-38-3
M. Wt: 445.3 g/mol
InChI Key: GGJFWMOVUFBSIN-YDBXVIPQSA-N
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Description

Adenosylselenomethionine is involved in metabolism of selenomethionine.

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylselaniumyl]butanoate has been studied in the context of synthesizing derivatives of guanine and 2-aminopurine. This involves multi-step synthesis processes starting from readily available materials, leading to the production of purine compounds (Kim, Lee, & Kim, 2000).

Potential Biological Applications

  • Research has explored the use of similar compounds in the preparation of potential prodrugs. These studies involve the synthesis of compounds with improved absorption properties, which could be significant for developing new therapeutic agents (Harnden, Jarvest, Boyd, Sutton, & Vere Hodge, 1989).

Structural and Spectroscopic Analysis

  • Studies on similar compounds have focused on their structural and stereochemical properties. Techniques like nuclear magnetic resonance and ultraviolet spectroscopy have been employed to establish the structures of these compounds, which is crucial for understanding their potential applications in various fields (Leonard & Carraway, 1966).

Fluorescence and Probing Applications

  • The fluorescence properties of related compounds like 2-aminopurine have been investigated, revealing their potential as probes in biochemical settings. This includes studying DNA and RNA structures, where these compounds' fluorescence characteristics can provide valuable insights (Lobsiger, Blaser, Sinha, Frey, & Leutwyler, 2014).

Implications in Molecular Biology and Drug Design

  • The understanding of the chemistry and properties of such compounds is vital for advancements in molecular biology and drug design. Their potential in forming hydrogen-bonded complexes and interacting with biological molecules opens avenues for developing new pharmaceuticals and studying biological systems at a molecular level (Sobell, 1966).

properties

CAS RN

5134-38-3

Product Name

2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylselaniumyl]butanoate

Molecular Formula

C15H22N6O5Se

Molecular Weight

445.3 g/mol

IUPAC Name

2-amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylselaniumyl]butanoate

InChI

InChI=1S/C15H22N6O5Se/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)

InChI Key

GGJFWMOVUFBSIN-YDBXVIPQSA-N

SMILES

C[Se+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

C[Se+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Adenosylselenomethionine;  Adosemet; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylselaniumyl]butanoate
Reactant of Route 2
2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylselaniumyl]butanoate
Reactant of Route 3
2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylselaniumyl]butanoate
Reactant of Route 4
2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylselaniumyl]butanoate
Reactant of Route 5
2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylselaniumyl]butanoate
Reactant of Route 6
2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylselaniumyl]butanoate

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